molecular formula C10H10ClFO5S B1517871 Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate CAS No. 1154199-03-7

Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate

Cat. No. B1517871
CAS RN: 1154199-03-7
M. Wt: 296.7 g/mol
InChI Key: DYXMLJUECXBKML-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate, also known as ECFM, is a compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 310.54 g/mol and a melting point of 102-104°C. ECFM is a widely used reagent for the synthesis of organic compounds, and has been found to be useful in a number of biochemical and physiological experiments.

Scientific Research Applications

Synthesis of Related Compounds

  • Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate is used in the synthesis of various compounds. For instance, Zhou Yu (2002) reported the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, through a multi-step process involving 4-chloro-2-fluoroanisole, a compound structurally similar to Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate (Zhou Yu, 2002).

Reactions and Transformations

  • S. Rádl and colleagues (1991) demonstrated reactions of ethyl 2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)-3-ethoxyacrylate, a chemical structurally related to Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate, which under alkaline conditions underwent aromatic denitrocyclization (Rádl et al., 1991).

Use in Synthesis of Antibiotics

  • M. Alexy and H. Scharf (1991) utilized a polysubstituted aromatic carboxylic acid, structurally similar to Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate, in the synthesis of 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid, found in the macrolide antibiotic lipiarmycin A3 (Alexy & Scharf, 1991).

Heterocycle Formation

  • Mark A. Honey et al. (2012) described the use of a diazoketoester, which is similar to Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate, for synthesizing a wide range of trifluoromethyl heterocycles (Honey et al., 2012).

Applications in Nanotechnology

  • H. Lee and colleagues (2005) utilized 4-ethoxybenzoic acid, a derivative related to Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate, in the functionalization of multiwalled carbon nanotubes for creating nanocomposites with poly(ethylene terephthalate) (Lee et al., 2005).

Environmental Studies

  • X. Ye et al. (2008) investigated the concentrations of various parabens, including ethyl paraben, in human milk using analytical techniques, showcasing the environmental and health monitoring potential of derivatives similar to Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate (Ye et al., 2008).

properties

IUPAC Name

ethyl 3-chlorosulfonyl-5-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO5S/c1-3-17-10(13)6-4-7(12)9(16-2)8(5-6)18(11,14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXMLJUECXBKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate

CAS RN

1154199-03-7
Record name ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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